Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]acrylate
Overview
Description
Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]acrylate is an organic compound with the molecular formula C13H10F3NO2 and a molecular weight of 269.22 g/mol . This compound is known for its unique chemical structure, which includes a cyano group, an ethyl ester, and a trifluoromethyl-substituted phenyl ring. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]acrylate typically involves the reaction of ethyl cyanoacetate with 4-(trifluoromethyl)benzaldehyde in the presence of a base such as sodium ethoxide or potassium carbonate . The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]acrylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]acrylate involves its interaction with specific molecular targets and pathways. The cyano group and the trifluoromethyl-substituted phenyl ring play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or modulate receptor activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-cyano-3-phenylacrylate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Methyl 2-cyano-3-[4-(trifluoromethyl)phenyl]acrylate: Similar structure but with a methyl ester instead of an ethyl ester, affecting its reactivity and applications.
Uniqueness
This compound is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. This makes it a valuable compound in various research and industrial applications .
Biological Activity
Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]acrylate (CAS Number: 149550-21-0) is a chemical compound characterized by its unique molecular structure, which includes a cyano group and a trifluoromethyl-substituted phenyl moiety. This structure contributes to its distinctive chemical properties and potential biological activities. The following sections detail the compound's biological activity, including its mechanisms of action, research findings, and comparative analysis with similar compounds.
- Molecular Formula : C₁₃H₁₀F₃NO₂
- Molecular Weight : 269.22 g/mol
- CAS Number : 149550-21-0
The presence of the trifluoromethyl group enhances the lipophilicity and biological activity of the compound, making it more effective in interacting with biological targets .
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The cyano group can participate in hydrogen bonding and other non-covalent interactions, while the trifluoromethyl group influences the compound's metabolic stability and reactivity. These interactions can modulate biological pathways, making it a candidate for therapeutic applications.
Biological Activities
- Anti-inflammatory Potential : Compounds similar to this compound have been explored for their anti-inflammatory properties. Research indicates that derivatives containing cyanoacrylate moieties exhibit significant anti-inflammatory activity, suggesting potential applications in treating inflammatory diseases .
- Anticancer Activity : The compound has shown promise in cancer therapy. Studies indicate that certain derivatives can inhibit cancer cell proliferation, particularly against specific cell lines such as colon carcinoma (HCT116) and breast cancer (T47D). For instance, compounds with similar structures demonstrated IC50 values indicating effective cytotoxicity against these cancer cell lines .
- Enzyme Interaction Studies : The unique structure of this compound allows for studies on enzyme interactions and binding affinities. Such studies are crucial for understanding the compound's potential as a lead molecule in drug development.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethyl 2-Cyano-3-[4-(dimethylamino)phenyl]acrylate | C₁₄H₁₆N₂O₂ | Contains dimethylamino group enhancing solubility |
Ethyl 2-Cyano-3-[4-(chlorophenyl)]acrylate | C₁₃H₉ClN₂O₂ | Chlorine substituent affects reactivity |
Ethyl 2-Cyano-3-[4-(methoxyphenyl)]acrylate | C₁₄H₁₄N₂O₃ | Methoxy group increases electron density |
This compound | C₁₃H₁₀F₃NO₂ | Trifluoromethyl group significantly influences biological activity |
The trifluoromethyl group in this compound distinguishes it from other compounds, enhancing its electronic properties and biological activity .
Case Studies and Research Findings
- Antiproliferative Activity : In one study, derivatives of this compound were screened against various cancer cell lines, demonstrating significant antiproliferative effects. For example, certain derivatives achieved IC50 values comparable to standard anticancer drugs like doxorubicin .
- Inflammation Studies : Another research effort highlighted the anti-inflammatory effects of related compounds, showing inhibition percentages that surpassed those of established anti-inflammatory agents like celecoxib .
Properties
IUPAC Name |
ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2/c1-2-19-12(18)10(8-17)7-9-3-5-11(6-4-9)13(14,15)16/h3-7H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVGCUOWZGIJQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)C(F)(F)F)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369728 | |
Record name | Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149550-21-0 | |
Record name | 2-Propenoic acid, 2-cyano-3-[4-(trifluoromethyl)phenyl]-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149550-21-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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